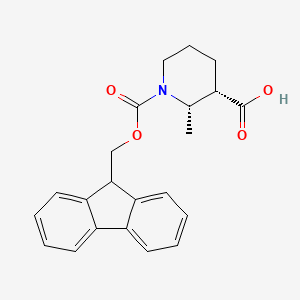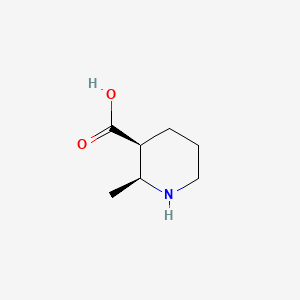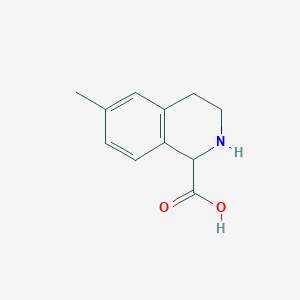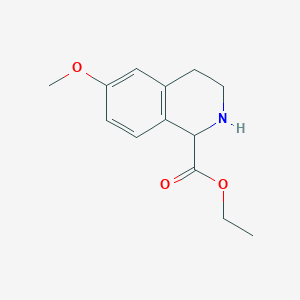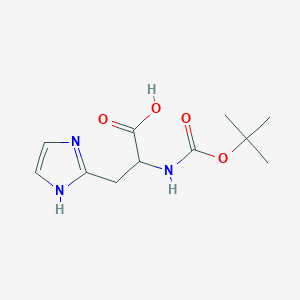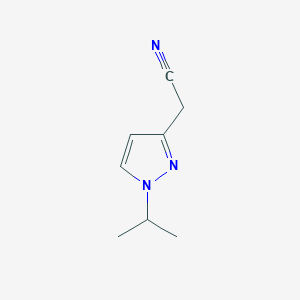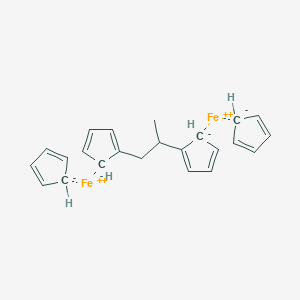
1,1''-Isopropylidenediferrocene
Overview
Description
1,1’'-Isopropylidenediferrocene, also known as 2,2-diferrocene propane, is an organometallic compound with the chemical formula (C10H10Fe)2. It is characterized by the presence of two ferrocene units connected by an isopropylidene bridge. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The preparation of 1,1’'-Isopropylidenediferrocene typically involves the reaction of ferrocene with 1,4-dibromobutane. The reaction is carried out under a nitrogen atmosphere with an excess amount of ferrocene and an appropriate amount of sodium iodide. The mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
1,1’'-Isopropylidenediferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diferrocenium salts.
Reduction: It can be reduced back to its neutral form from the oxidized state.
Substitution: The ferrocene units can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation or alkylation.
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’'-Isopropylidenediferrocene has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in electrochemical studies.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with cellular components.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1’'-Isopropylidenediferrocene involves its ability to undergo redox reactions, which allows it to interact with various molecular targets. The ferrocene units can donate or accept electrons, making the compound a versatile redox agent. This property is crucial in its applications as a catalyst and in electrochemical studies .
Comparison with Similar Compounds
1,1’'-Isopropylidenediferrocene can be compared with other similar compounds, such as:
Ferrocene: The parent compound with a single ferrocene unit.
1,1’'-Dimethylferrocene: A derivative with two methyl groups instead of the isopropylidene bridge.
1,1’'-Diethylferrocene: A derivative with two ethyl groups.
The uniqueness of 1,1’'-Isopropylidenediferrocene lies in its isopropylidene bridge, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
cyclopenta-1,3-diene;1-(1-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene;iron(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14.2C5H5.2Fe/c1-11(13-8-4-5-9-13)10-12-6-2-3-7-12;2*1-2-4-5-3-1;;/h2-9,11H,10H2,1H3;2*1-5H;;/q-2;2*-1;2*+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIFRTILOKCQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C[CH-]1)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Fe2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12609-95-9 | |
| Record name | 1,1''-Isopropylidenediferrocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012609959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1''-isopropylidenediferrocene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


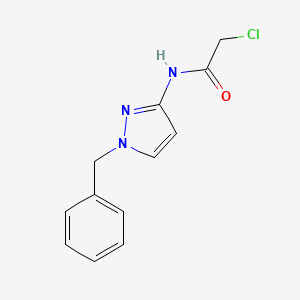

![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B3365725.png)



